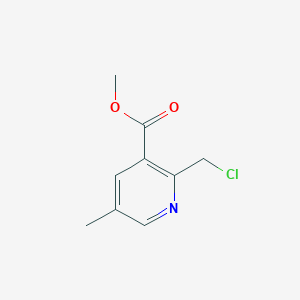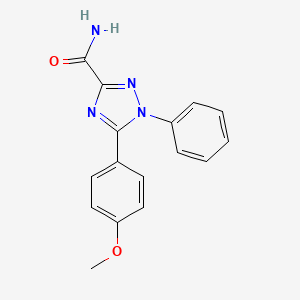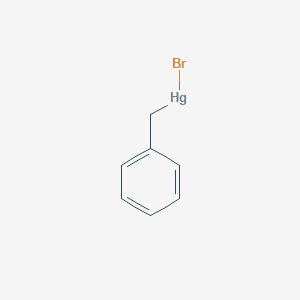
Benzyl(bromo)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.
Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Benzylmercury oxide.
Reduction: Benzylmercury.
Substitution: Benzylmercury iodide or other substituted benzylmercury compounds.
Scientific Research Applications
Benzyl(bromo)mercury has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury-binding proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .
Comparison with Similar Compounds
Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Benzylmercury iodide: Contains an iodine atom instead of bromine.
Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.
Properties
CAS No. |
4109-72-2 |
|---|---|
Molecular Formula |
C7H7BrHg |
Molecular Weight |
371.63 g/mol |
IUPAC Name |
benzyl(bromo)mercury |
InChI |
InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChI Key |
RTSWGGZWJRXIFD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
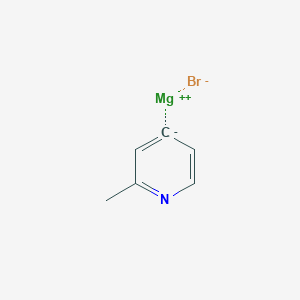
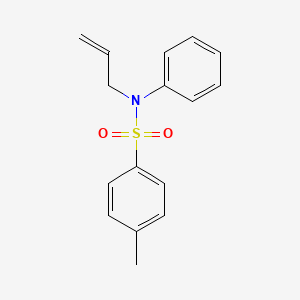
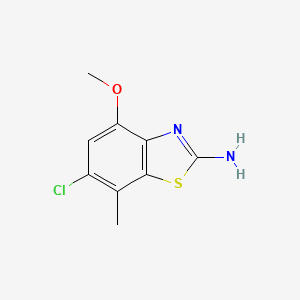
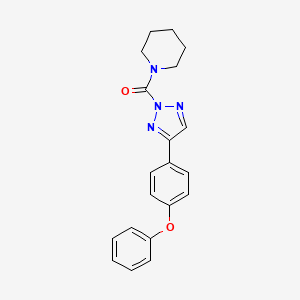

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
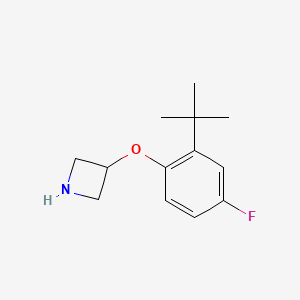

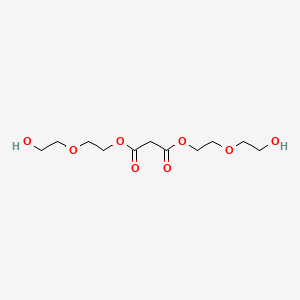
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

